

Application Notes and Protocols for Fabricating Multilayer Interconnects with Cyclotene™ Dielectrics

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Compound of Interest

Compound Name: Cyclotene

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Cyclotene™**, a brand of benzocyclobutene (BCB) resins, is a family of low-dielectric constant polymers widely used in microelectronics for applications such as multilayer interconnects, passivation layers, and wafer bonding.[1][2] Its key advantages include a low dielectric constant (around 2.65), low moisture absorption, excellent planarization, and compatibility with existing semiconductor fabrication techniques.[1][3][4] These properties make it an ideal material for high-frequency applications and high-density packaging where signal integrity and minimal cross-talk are critical.[1][5]

This document provides detailed protocols for fabricating multilayer interconnects using both non-photosensitive (Dry-Etch) and photosensitive (Photo-BCB) **Cyclotene** resins.

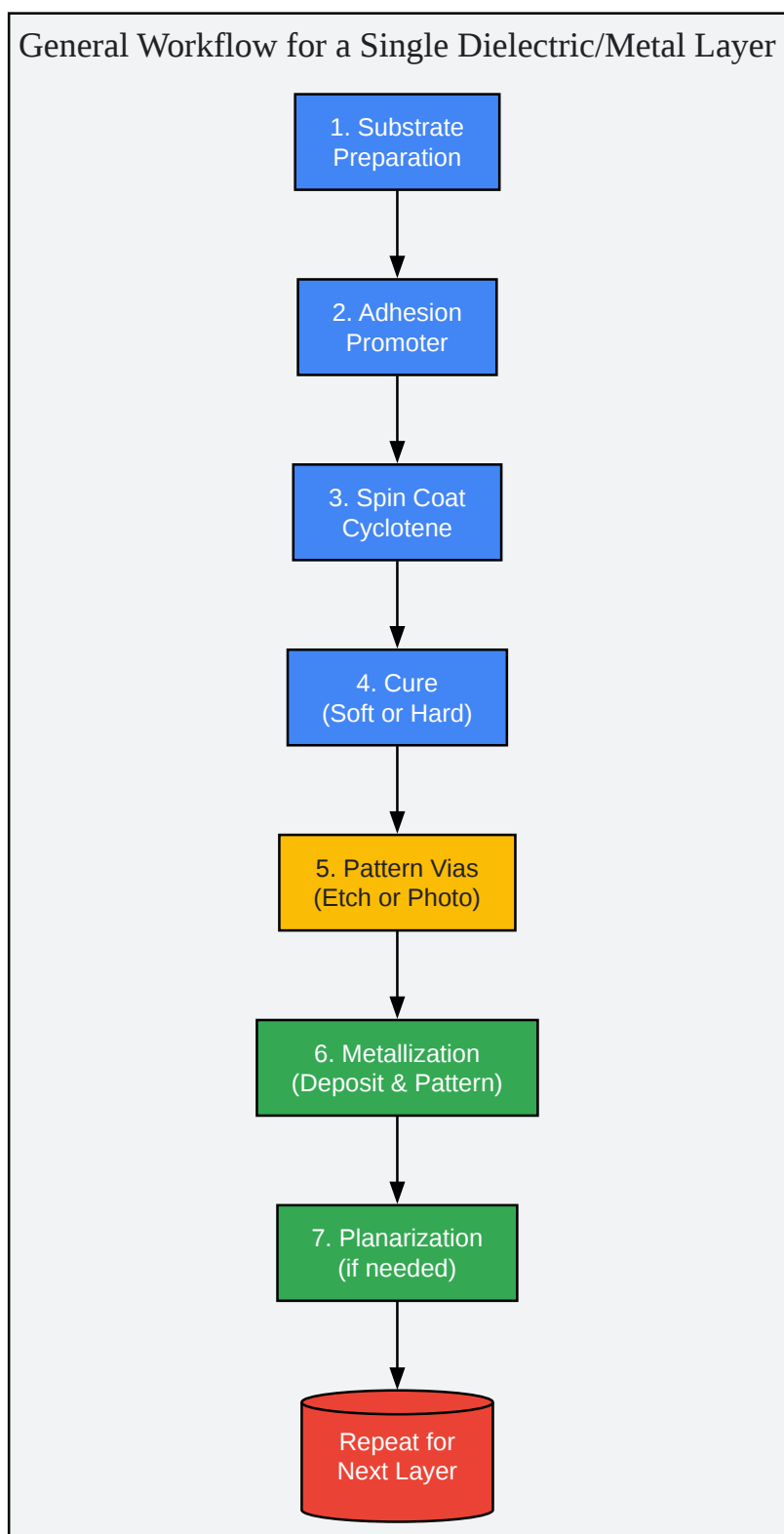
Material Properties

The following table summarizes the key properties of the **Cyclotene** 3000 series resins, which are commonly used for creating dielectric layers in multilayer interconnects.

Property	Measured Value
Dielectric Constant	2.65 (at 1-20 GHz)[1][4]
Dissipation Factor	0.0008 (at 1-20 GHz)[1][4]
Breakdown Voltage	5.3×10^6 V/cm[1][4]
Leakage Current	6.8×10^{-10} A/cm ² at 1.0 MV/cm[1]
Volume Resistivity	$> 10^{17}$ Ω-cm
Thermal Conductivity	0.29 W/m ² K
Coefficient of Thermal Expansion (CTE)	52 ppm/°C
Moisture Absorption	$< 0.25\%$ (at 85% RH)[3]

General Fabrication Workflow

The overall process for creating a single patterned dielectric layer forms the basis for building complex multilayer structures. The general workflow involves substrate preparation, dielectric deposition and curing, patterning to create vias, metallization, and then repeating the process for subsequent layers.



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Caption: High-level workflow for fabricating one level of a multilayer interconnect.

Experimental Protocols

Protocol 1: Substrate Preparation

Proper surface preparation is critical for ensuring strong adhesion between the substrate and the **Cyclotene** layer.

- **Cleaning:** Substrates must be free of organic contaminants. An oxygen plasma clean is a highly effective method.
- **Dehydration Bake:** For substrates with existing polyimide layers, a dehydration bake (e.g., 150°C on a hotplate) is necessary to remove moisture.[4]
- **Adhesion Promoter Application:**
 - The use of an adhesion promoter is strongly recommended for most surfaces, including silicon oxide, silicon nitride, aluminum, and copper.[4][6] AP3000 is a commonly used adhesion promoter for **Cyclotene** resins.[4][6]
 - **Procedure:**
 1. Dynamically dispense the adhesion promoter (e.g., AP3000) onto the center of the substrate while rotating at a slow speed (~500 rpm).[3][4]
 2. Increase the speed to ~3000 rpm for 10-20 seconds to spin-dry the substrate.[4]
 3. For certain surfaces like silicon nitride, copper, and aluminum, baking the adhesion promoter (e.g., 30 seconds at 100-150°C) can further enhance adhesion.[6][7]
 - **Note:** Vapor prime adhesion promoters like HMDS are not effective with **Cyclotene** resins. [6][7]

Protocol 2: Cyclotene Deposition (Spin Coating)

The desired film thickness is achieved by selecting the appropriate **Cyclotene** resin formulation and spin speed.

- **Dispense:** Place the substrate on the spin coater chuck. Dynamically dispense the **Cyclotene** resin onto the center of the substrate while rotating at a slow speed (e.g., 50-200

rpm).[1][3]

- Spread: Increase the rotation speed to 500-750 rpm for 5-10 seconds to allow the resin to spread evenly across the substrate.[3][4]
- Spin: Ramp up to the final spin speed (typically 1000-5000 rpm) and hold for 20-30 seconds to achieve the target thickness.[3]
- Edge Bead Removal (EBR) & Backside Rinse: While rotating at a slow speed (~500 rpm), dispense a suitable solvent (e.g., T1100) on the edge and backside of the wafer for 5-10 seconds to remove excess resin.[4][7]
- Spin-Dry: Spin the substrate at ~2000 rpm for 20-30 seconds to dry the backside.[4]
- Bake: After coating, bake the film on a hotplate (80°C to 150°C for at least 60 seconds) to remove solvents and stabilize the film before curing.[4]

Spin Speed vs. Cured Film Thickness (**Cyclotene** 3000 Series)

Spin Speed (RPM)	CYCLOTENE™ 3022-35 (μm)	CYCLOTENE™ 3022-46 (μm)	CYCLOTENE™ 3022-57 (μm)	CYCLOTENE™ 3022-63 (μm)
1000	2.26	5.46	13.8	26.2
1500	1.84	4.39	10.7	19.9
2000	1.59	3.78	9.04	16.5
2500	1.43	3.35	7.97	14.4
3000	1.30	3.05	7.21	12.9
4000	1.13	2.63	6.20	10.9
5000	1.01	2.35	5.55	9.84

(Data sourced from Dow Chemical Company technical documents for an open bowl spin coater)[4]

Protocol 3: Thermal Curing

Curing cross-links the BCB polymer, achieving its final dielectric and mechanical properties. Curing must be done in an inert atmosphere, such as a nitrogen-purged oven, with <100 ppm oxygen.[8]

- Soft Cure (Partial Cure): Used for intermediate layers in a multilayer structure to promote adhesion between successive BCB layers.[8] A soft cure achieves ~80% polymerization.[4]
 - Recommended Profile: 210°C for 40 minutes in a convection oven.[1]
- Hard Cure (Full Cure): Used for the final dielectric layer to achieve maximum polymerization (>95%) and property stability.[8]

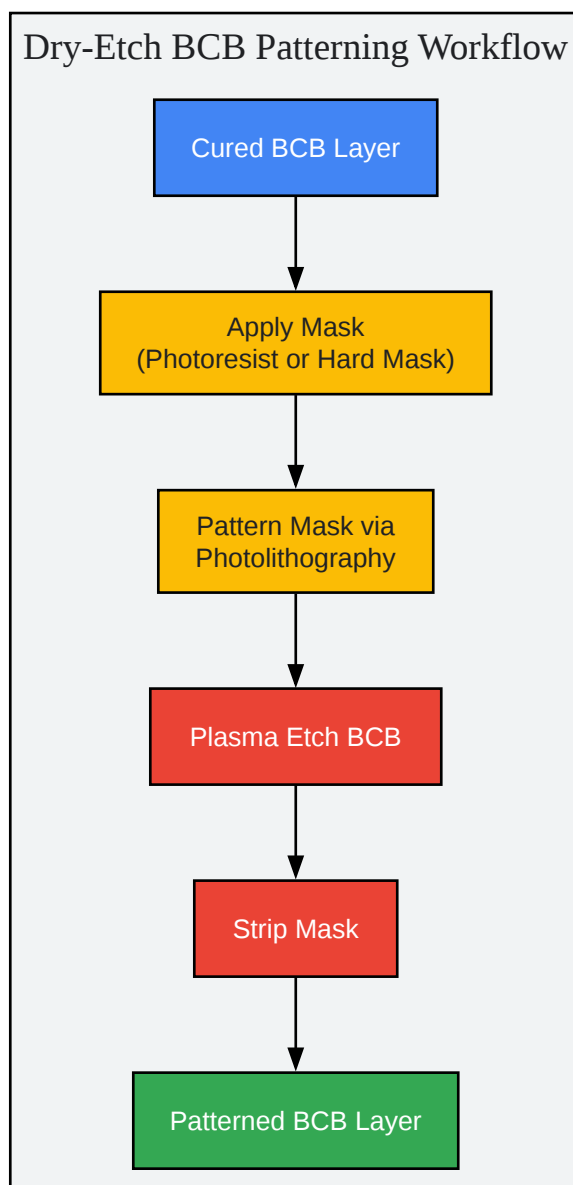
- Recommended Profile: 250°C for 60 minutes in a convection oven.[5][9] For high throughput, a hotplate cure at ~300°C for under a minute can also be used.[3]

Protocol 4: Patterning and Via Formation

The method for creating vias depends on whether a non-photosensitive (Dry-Etch) or photosensitive (Photo-BCB) resin is used.

A. Non-Photosensitive (e.g., **Cyclotene** 3000 Series)

Patterning requires a masking layer (photoresist or a hard mask) and subsequent plasma etching.



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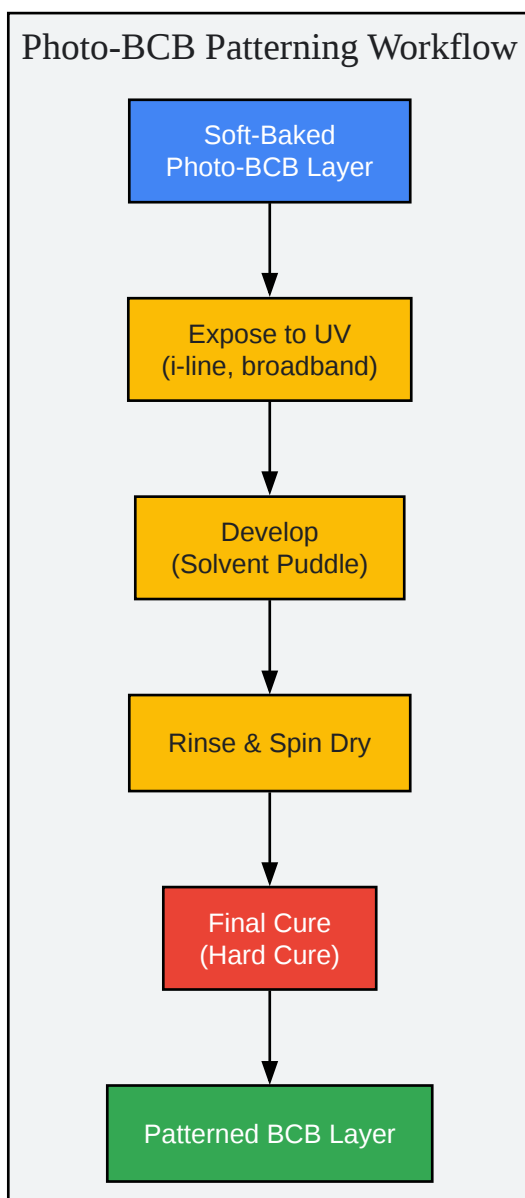
Caption: Workflow for patterning non-photosensitive **Cyclotene** (Dry-Etch BCB).

- Plasma Etching Protocol:
 - Place the masked substrate in a reactive ion etching (RIE) chamber.
 - Because the BCB polymer contains silicon, a fluorine-based chemistry is required for clean etching.[3][8]

- Use a gas mixture such as O_2/CF_4 (e.g., 80:20 ratio), O_2/SF_6 , or O_2/CHF_3 .^{[7][8][10]} These mixtures can achieve etch rates greater than 1 $\mu m/minute$.^{[3][8]}
- After etching is complete, remove the remaining mask material using an appropriate stripper or oxygen plasma for photoresist masks.^[3]

B. Photosensitive (e.g., **Cyclotene 4000 Series**)

Photo-BCB resins are negative-acting, meaning the regions exposed to UV light become cross-linked and remain after development.^{[7][8]}



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Caption: Workflow for patterning photosensitive **Cyclotene** (Photo-BCB).

- Photolithography Protocol:
 - Exposure: After spin coating and soft-baking, expose the film to UV light (i-line or broadband) through a photomask. The required dose depends on film thickness (a typical dose is ~25 mJ/cm² per micron of film thickness).[7][8]
 - Development: Develop the pattern by puddling a developer solvent (e.g., DS2100) on the wafer surface for a specified time (e.g., 45-60 seconds), followed by a solvent rinse and spin dry.[8][9]
 - Curing: Perform a final hard cure (e.g., 250°C for 60 minutes) to fully cross-link the polymer and achieve final properties.[9]

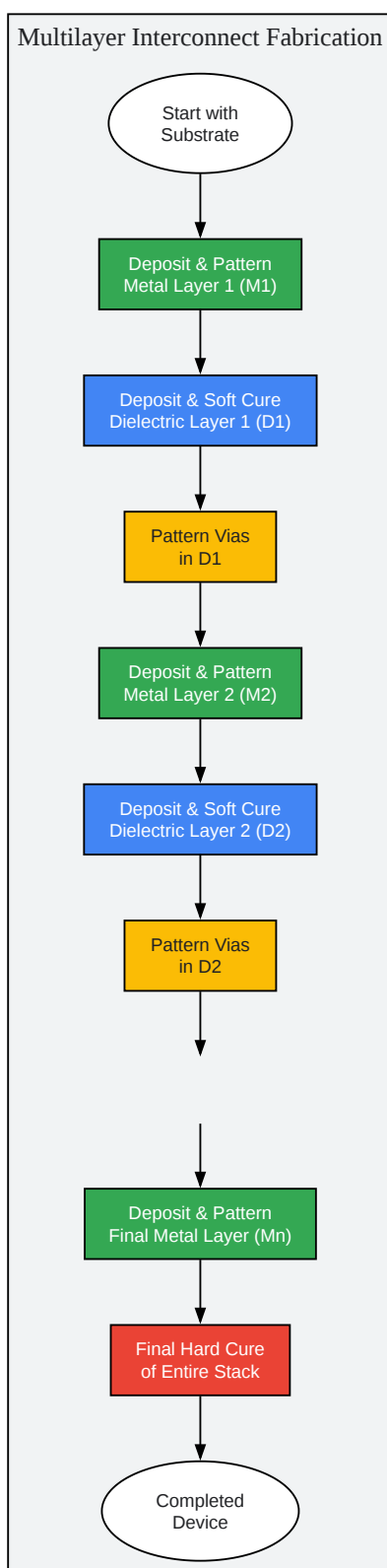
Protocol 5: Metallization

After via formation, metal layers are deposited to create the conductive traces and fill the vias, connecting different levels of the interconnect structure.

- Adhesion/Barrier Layer: For metals like copper and gold, an adhesion/barrier layer is crucial. Sputter a thin layer (e.g., 50-100 nm) of titanium (Ti) or chromium (Cr) to promote adhesion to the **Cyclotene** surface.[2]
- Conductor Deposition: Deposit the primary conductor (e.g., copper, aluminum, or gold) using techniques like sputtering (PVD), chemical vapor deposition (CVD), or electroplating.[11]
- Patterning: Pattern the metal layer using photolithography and either wet or dry etching. For copper, a "damascene" process, where trenches are first etched into the dielectric and then filled with metal, is typically used, followed by chemical-mechanical polishing (CMP) to remove excess metal.[12]

Protocol 6: Multilayer Stack Fabrication

Building a multilayer interconnect involves repeating the core processes of dielectric deposition, patterning, and metallization.



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Caption: Iterative process for building a multilayer interconnect stack.

- Fabricate the first metal layer (M1) on the prepared substrate.
- Deposit the first **Cyclotene** dielectric layer (D1). Perform a soft cure to maintain adhesion for subsequent layers.
- Pattern vias in D1 to expose the underlying M1 contact points.
- Deposit and pattern the second metal layer (M2), filling the vias to connect with M1.
- Repeat steps 2-4 for all subsequent dielectric and metal layers.
- After the final metal layer is patterned, perform a final hard cure on the entire stack to ensure maximum polymerization and stability of all dielectric layers.

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